APcK110

Vue d'ensemble

Description

Ce composé a montré un potentiel significatif dans le blocage de la phosphorylation d'AKT et de STAT3, induisant l'apoptose et inhibant la prolifération des cellules de leucémie aiguë myéloïde . Le développement d'APcK110 vise à cibler les mutations du c-Kit, qui jouent un rôle crucial dans la pathogenèse de la leucémie aiguë myéloïde .

Méthodes De Préparation

La synthèse d'APcK110 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse exactes et les conditions de réaction sont exclusives et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions chimiques qui garantissent sa puissance et sa spécificité en tant qu'inhibiteur du c-Kit .

Analyse Des Réactions Chimiques

APcK110 subit diverses réactions chimiques, axées principalement sur son interaction avec le c-Kit et les voies de signalisation associées. Le composé est connu pour:

Inhiber la phosphorylation: This compound bloque la phosphorylation d'AKT et de STAT3, qui sont cruciales pour la survie et la prolifération cellulaires.

Induire l'apoptose: Le composé induit l'apoptose en activant la caspase-3 et le clivage de la poly (ADP-ribose) polymérase.

Inhiber la prolifération: This compound inhibe la prolifération des cellules de leucémie aiguë myéloïde d'une manière dépendante de la dose.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité du c-Kit, une protéine tyrosine kinase et un récepteur du facteur de cellules souches. La liaison du facteur de cellules souches au c-Kit entraîne l'activation de voies de signalisation en aval, notamment les systèmes PI3K/AKT, Ras/MAP kinase et JAK/STAT . This compound bloque la phosphorylation d'AKT et de STAT3, conduisant à l'inhibition de la survie et de la prolifération cellulaires . De plus, le composé induit l'apoptose en activant la caspase-3 et le clivage de la poly (ADP-ribose) polymérase .

Applications De Recherche Scientifique

APcK110 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

APcK110 exerts its effects by inhibiting the activity of c-Kit, a protein tyrosine kinase and receptor for stem cell factor. The binding of stem cell factor to c-Kit results in the activation of downstream signaling pathways, including the PI3K/AKT, Ras/MAP kinase, and JAK/STAT systems . This compound blocks the phosphorylation of AKT and STAT3, leading to the inhibition of cell survival and proliferation . Additionally, the compound induces apoptosis by activating caspase-3 and poly (ADP-ribose) polymerase cleavage .

Comparaison Avec Des Composés Similaires

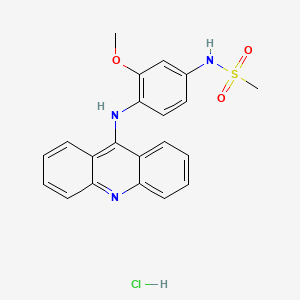

APcK110 est comparé à d'autres composés similaires, tels que l'imatinib et le dasatinib, qui sont également des inhibiteurs du c-Kit. this compound a montré une plus grande puissance dans l'inhibition de la prolifération des cellules de leucémie aiguë myéloïde par rapport à ces inhibiteurs utilisés en clinique . Des composés similaires incluent:

This compound se distingue par sa puissance et sa spécificité plus élevées dans le ciblage des mutations du c-Kit, ce qui en fait un candidat prometteur pour un développement ultérieur en thérapie anticancéreuse .

Propriétés

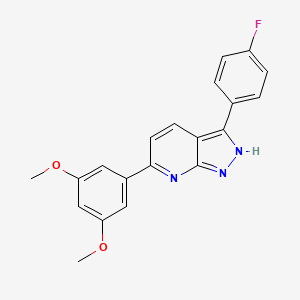

IUPAC Name |

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMGZGMEPKFVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of APcK110?

A1: this compound functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, this compound blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].

Q2: How does this compound compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?

A2: In vitro studies have demonstrated that this compound exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, this compound demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].

Q3: Has this compound demonstrated efficacy in in vivo models of AML?

A3: Yes, research utilizing a xenograft mouse model of AML revealed that this compound significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.

Q4: Does the efficacy of this compound depend on the presence of KIT mutations?

A4: While this compound potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)